

Application Notes and Protocols: Crystallization of hCAII in Complex with Acetazolamide

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Compound of Interest

Compound Name: hCAII-IN-10

Cat. No.: B12368407

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human Carbonic Anhydrase II (hCAII) is a well-characterized zinc metalloenzyme that serves as a model system for studying protein-ligand interactions and for structure-based drug design. [1] Its stability, solubility, and the availability of well-established crystallization protocols make it an ideal target for biophysical studies.[1][2] Inhibitors of hCAII, particularly sulfonamides, are of significant therapeutic interest for conditions such as glaucoma and epilepsy.[3][4] Acetazolamide (AZM), a potent sulfonamide inhibitor, is frequently used in structural studies to understand the molecular basis of inhibition.[3]

These application notes provide a detailed protocol for the crystallization of hCAII in complex with the inhibitor acetazolamide. The methodology is based on established hanging-drop vapor diffusion techniques and subsequent inhibitor soaking, which are common approaches for obtaining high-resolution crystal structures of protein-inhibitor complexes.

Data Presentation

Table 1: hCAII Crystallization Parameters

Parameter	Value	Reference
Protein	Human Carbonic Anhydrase II (hCAII)	[1][4]
Protein Concentration	10 - 20 mg/mL	[1][4]
Storage Buffer	50 mM Tris, pH 7.8	[4]
Crystallization Method	Hanging-Drop Vapor Diffusion	[1][4]

Table 2: Crystallization Conditions for hCAII

Condition	Precipitant Solution	Temperature	Crystal Growth Time	Reference
1	2.7–3.0 M (NH ₄) ₂ SO ₄	Room Temperature	3 - 10 days	[1]
2	1.6 M Sodium Citrate, 50 mM Tris, pH 7.8	Room Temperature	~3 days	[4]

Table 3: Inhibitor Soaking and Cryoprotection

Parameter	Value	Reference
Inhibitor	Acetazolamide (AZM)	[3]
Inhibitor Stock Solution	100 mM AZM in 50% DMSO	[3]
Cryoprotectant/AZM Solution	5 µL 100 mM AZM, 20 µL glycerol, 80 µL precipitant solution	[3]
Soaking Time	5 - 10 seconds (in cryoprotectant/AZM solution)	[3]
Cooling Method	Flash-cooled at 100 K	[3]

Table 4: Representative X-ray Diffraction Data and Refinement Statistics for hCAII-AZM Complex

Parameter	Value	Reference
Resolution	1.1 Å	[3]
Rcryst	11.2%	[3]
Rfree	14.7%	[3]
Space Group	P2 ₁	Not explicitly stated, but common for hCAII
Unit Cell Dimensions	a=42.8 Å, b=41.7 Å, c=72.9 Å, β=104.6°	[5] (representative)

Experimental Protocols

1. Protein Preparation:

- **Expression and Purification:** Recombinant hCAII can be expressed in E. coli BL21 cells.[4] Purification is typically achieved through affinity chromatography, for example, using a p-aminomethylbenzenesulfonamide agarose column.[4]
- **Purity and Concentration:** The final purity of the protein should be verified by SDS-PAGE. The purified hCAII is then buffer-exchanged into a suitable storage buffer (e.g., 50 mM Tris, pH 7.8) and concentrated to 10-20 mg/mL.[1][4]

2. Crystallization of Apo-hCAII (Hanging-Drop Method):

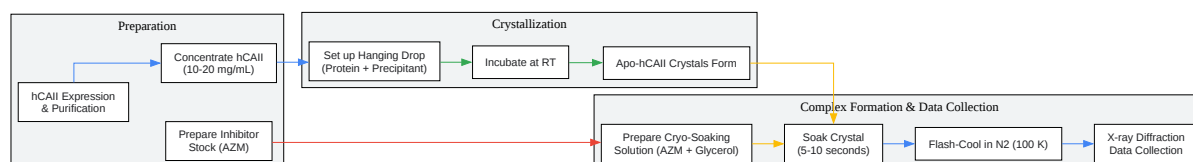
- Prepare the reservoir solution in the wells of a 24-well crystallization plate. A common precipitant is 1.6 M sodium citrate, 50 mM Tris, pH 7.8.[4]
- On a siliconized glass coverslip, mix 1-3 µL of the hCAII protein solution (10-20 mg/mL) with an equal volume of the reservoir solution.
- Invert the coverslip over the reservoir well and seal it with vacuum grease to create an airtight system.

- Incubate the plate at a constant room temperature in a vibration-free environment.
- Monitor the drops for crystal growth over several days. Crystals typically appear within 3-10 days.[1][4]

3. Preparation of hCAII-Acetazolamide Complex by Soaking:

- Prepare a 100 mM stock solution of acetazolamide (AZM) in 50% DMSO.[3]
- Prepare the cryoprotectant/AZM soaking solution by mixing 5 μ L of the 100 mM AZM stock, 20 μ L of glycerol, and 80 μ L of the precipitant solution used for crystallization.[3]
- Carefully transfer a single, well-formed apo-hCAII crystal from the crystallization drop into the cryoprotectant/AZM solution using a cryo-loop.
- Allow the crystal to soak for 5-10 seconds.[3] This brief time is sufficient for the inhibitor to diffuse into the crystal and bind to the active site while also cryoprotecting the crystal.
- Immediately remove the crystal from the solution and flash-cool it in a stream of nitrogen gas at 100 K for subsequent X-ray diffraction data collection.[3]

Mandatory Visualization



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Caption: Workflow for hCAII-inhibitor complex crystallization.

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